3H-Imidazo(1,2-d)tetrazole, 5,6-dihydro- 3H-Imidazo(1,2-d)tetrazole, 5,6-dihydro-
Brand Name: Vulcanchem
CAS No.: 6624-43-7
VCID: VC3879136
InChI: InChI=1S/C3H5N5/c1-2-8-3(4-1)5-6-7-8/h1-2H2,(H,4,5,7)
SMILES: C1CN2C(=NN=N2)N1
Molecular Formula: C3H5N5
Molecular Weight: 111.11 g/mol

3H-Imidazo(1,2-d)tetrazole, 5,6-dihydro-

CAS No.: 6624-43-7

Cat. No.: VC3879136

Molecular Formula: C3H5N5

Molecular Weight: 111.11 g/mol

* For research use only. Not for human or veterinary use.

3H-Imidazo(1,2-d)tetrazole, 5,6-dihydro- - 6624-43-7

Specification

CAS No. 6624-43-7
Molecular Formula C3H5N5
Molecular Weight 111.11 g/mol
IUPAC Name 5,6-dihydro-4H-imidazo[2,1-e]tetrazole
Standard InChI InChI=1S/C3H5N5/c1-2-8-3(4-1)5-6-7-8/h1-2H2,(H,4,5,7)
Standard InChI Key NZZGQYPYGTZUQH-UHFFFAOYSA-N
SMILES C1CN2C(=NN=N2)N1
Canonical SMILES C1CN2C(=NN=N2)N1

Introduction

Structural Features and Nomenclature

The core structure of 3H-imidazo(1,2-d)tetrazole, 5,6-dihydro- consists of a bicyclic framework where an imidazole ring (positions 1–3) is fused to a tetrazole ring (positions 4–7). The "5,6-dihydro" designation indicates single-bond saturation at these positions, reducing aromaticity and potentially enhancing conformational flexibility (Figure 1) . Key structural attributes include:

  • Imidazole moiety: A five-membered ring with two nitrogen atoms at non-adjacent positions, enabling hydrogen bonding and π-stacking interactions .

  • Tetrazole group: A five-membered ring containing four nitrogen atoms, often acting as a metabolically stable bioisostere for carboxylate groups .

  • Saturation at C5–C6: Introduces sp³ hybridized carbons, which may influence solubility and binding kinetics compared to fully aromatic analogs .

Synthetic Methodologies

Cyclocondensation Approaches

The synthesis of imidazo-tetrazole hybrids frequently employs cyclocondensation strategies. For example, acid hydrazides serve as precursors for tetrazole ring formation via reaction with carbon disulfide in dimethylformamide (DMF) under basic conditions . A representative protocol involves:

  • Hydrazide formation: Reacting imidazo[4,5-b]pyridine derivatives with hydrazine hydrate to generate intermediate hydrazides.

  • Tetrazole cyclization: Treating the hydrazide with carbon disulfide and potassium hydroxide at 95–100°C for 4 hours, followed by acid quenching to precipitate the product .

Yields for analogous reactions range from 80% to 90%, with purity confirmed by HPLC and NMR spectroscopy .

Multicomponent Reactions (MCRs)

Ugi-type MCRs provide efficient access to tetrazole-containing scaffolds. The Ugi tetrazole four-component reaction (UT-4CR) combines amines, aldehydes, isocyanides, and trimethylsilyl azide (TMSN₃) in methanol at ambient conditions . This method enables rapid assembly of complex tetrazole derivatives in 65–95% yields (Table 1).

Table 1: Synthetic Conditions for Tetrazole Derivatives via UT-4CR

ComponentExample ReagentsYield (%)
AmineAniline, cyclohexylamine70–85
AldehydeBenzaldehyde, formaldehyde65–90
Isocyanidetert-Butyl isocyanide75–95
Azide SourceTMSN₃

Physicochemical Properties

While direct data for 3H-imidazo(1,2-d)tetrazole, 5,6-dihydro- remains limited, extrapolation from similar structures provides insights:

Solubility and Stability

  • Aqueous solubility: Tetrazole-containing analogs exhibit moderate water solubility (0.1–1 mg/mL) due to the polar nitrogen-rich structure .

  • Thermal stability: Decomposition temperatures typically exceed 200°C, as observed in differential scanning calorimetry (DSC) studies of related compounds .

  • pH sensitivity: The tetrazole ring (pKa ~4.9) remains protonated under physiological conditions, enhancing membrane permeability compared to carboxylates .

Spectroscopic Characteristics

  • ¹H NMR: Imidazo-tetrazoles show distinctive aromatic protons at δ 7.4–8.3 ppm and NH signals near δ 10.2–12.4 ppm .

  • Mass spectrometry: Molecular ion peaks ([M+H]⁺) align with calculated masses, e.g., m/z 341 for C₁₅H₁₂N₈S derivatives .

Applications in Drug Development

Bioisosteric Replacement

The tetrazole group effectively replaces carboxylates in angiotensin II receptor blockers (ARBs) and HIV protease inhibitors, improving oral bioavailability . For example, losartan’s tetrazole moiety contributes to its 33% oral bioavailability versus <10% for carboxylate analogs .

Targeted Therapeutics

Ongoing research explores imidazo-tetrazoles as:

  • Anticancer agents: Dual PI3K/mTOR inhibitors with reduced toxicity profiles compared to rapalogs .

  • Antivirals: Broad-spectrum inhibitors targeting viral polymerases and proteases .

  • Antibacterials: MRSA-active compounds with novel mechanisms avoiding β-lactam resistance .

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